(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a phenoxy group, a prop-2-yn-1-yl group, a sulfamoyl group, and a benzothiazol-2(3H)-ylidene group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Applications
A study demonstrated the synthesis of new benzamide derivatives, which exhibited significant antimicrobial efficacy. Compounds bearing different bioactive moieties were evaluated for their in vitro antimicrobial properties, showing substantial antibacterial and antifungal activities (Priya et al., 2006).
Antifungal Potentials
Another research focused on synthesizing novel benzamide derivatives, revealing potential antifungal applications. These compounds were synthesized and screened for their antifungal activity, highlighting their potential use in combating fungal infections (Narayana et al., 2004).
Cytotoxicity and Cancer Research
Research into substituted sulfonamide Schiff bases showed promising cytotoxic activity against breast cancer cell lines. These Schiff bases, derived from sulfamoyl benzamides, exhibited excellent cytotoxic activity, suggesting potential applications in chemotherapeutic drug development (Govindaraj et al., 2021).
Applications in Photodynamic Therapy
A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide Schiff base groups, highlighted their suitability for photodynamic therapy. These compounds demonstrated effective properties as Type II photosensitizers, potentially useful for treating cancer (Pişkin et al., 2020).
Synthesis of Novel Derivatives
Research has also been conducted on synthesizing novel benzamide derivatives with expected biological activities. These studies focus on creating new compounds that could have various applications in medicinal chemistry (Saeed & Rafique, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c1-2-13-26-20-12-11-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-7-6-10-18(14-16)30-17-8-4-3-5-9-17/h1,3-12,14-15H,13H2,(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPTUTOVXKHPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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